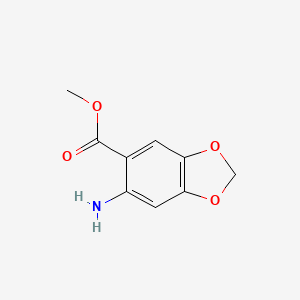

Methyl 6-amino-1,3-benzodioxole-5-carboxylate

Description

Chemical Identity and Nomenclature

Methyl 6-amino-1,3-benzodioxole-5-carboxylate exists under several systematic and common nomenclature designations that reflect its complex heterocyclic structure. The compound is officially registered under Chemical Abstracts Service number 40680-63-5 and carries the molecular formula C₉H₉NO₄ with a precise molecular weight of 195.17206 daltons. The systematic nomenclature includes 1,3-Benzodioxole-5-carboxylicacid, 6-amino-, methyl ester, which directly describes the structural components and functional groups present within the molecule. Additional recognized synonyms encompass methyl 6-aminobenzo[d]dioxole-5-carboxylate, methyl 6-amino-2H-1,3-benzodioxole-5-carboxylate, and 6-Amino-benzodioxole-5-carboxylic acid methyl ester.

The nomenclature system reflects the compound's heterocyclic nature, specifically indicating the presence of the 1,3-benzodioxole ring system fused with benzene. The numbering system used in the name corresponds to the International Union of Pure and Applied Chemistry standards for heterocyclic compounds, where the benzodioxole moiety forms the core structure with substituents positioned at specific carbon atoms. The compound has been assigned the MDL number MFCD00835593, facilitating identification in chemical databases and literature searches. This systematic approach to nomenclature ensures consistent identification across various scientific disciplines and commercial applications.

The chemical identity is further supported by spectroscopic data and structural analysis, confirming the presence of all functional groups indicated in the systematic names. The compound's registration in major chemical databases, including PubChem and ChemicalBook, provides additional verification of its chemical identity and ensures standardized naming conventions across different research institutions and commercial suppliers.

Historical Development and Discovery

The historical development of methyl 6-amino-1,3-benzodioxole-5-carboxylate is intrinsically linked to the broader exploration of benzodioxole chemistry and the synthesis of amino-substituted aromatic compounds. The compound's synthetic pathway typically involves the reduction of corresponding nitro precursors, specifically the synthesis from 6-nitro-1,3-benzodioxole-5-carboxylic acid methyl ester. This synthetic approach represents a classical transformation in organic chemistry, where nitro groups are reduced to amino groups under appropriate reaction conditions.

The development of synthetic methodologies for benzodioxole derivatives gained significant momentum during the mid-twentieth century as researchers recognized the importance of the methylenedioxy functional group in various bioactive compounds. The 1,3-benzodioxole core structure itself was established as a significant heterocyclic framework, classified as both a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group. Although benzodioxole compounds were not initially considered particularly important, the discovery that many related compounds containing the methylenedioxyphenyl group exhibited bioactive properties led to increased interest in their synthesis and characterization.

The specific synthesis and characterization of methyl 6-amino-1,3-benzodioxole-5-carboxylate likely emerged from targeted medicinal chemistry programs seeking to explore the biological potential of amino-substituted benzodioxole derivatives. The compound's current availability from multiple commercial suppliers, including Toronto Research Chemicals, American Kristal Scientific, and American Custom Chemicals Corporation, indicates its established position within the research chemical market. Pricing data from 2021 shows the compound's commercial value, with costs ranging from $45 for 10 milligrams to $496.86 for 5 milligrams depending on the supplier and purity specifications.

Position Within the Benzodioxole Family

Methyl 6-amino-1,3-benzodioxole-5-carboxylate occupies a distinctive position within the extensive benzodioxole family of compounds, representing a specific structural variant that combines the methylenedioxy functional group with amino and ester substituents. The 1,3-benzodioxole core structure, also known as 1,2-methylenedioxybenzene, serves as the fundamental framework with the formula C₆H₄O₂CH₂. This core structure appears in numerous bioactive compounds found in pesticides and pharmaceuticals, highlighting the significance of the benzodioxole family in chemical biology and drug discovery.

Within this chemical family, methyl 6-amino-1,3-benzodioxole-5-carboxylate can be compared to related compounds such as the 6-iodo derivative (CAS 61599-80-2) with molecular formula C₉H₇IO₄ and molecular weight 306.05 grams per mole. The structural relationship between these compounds demonstrates the versatility of the benzodioxole scaffold for supporting various functional groups and substituents. The amino-substituted variant represents a particularly important subclass due to the reactivity and hydrogen-bonding capabilities of the amino group, which can participate in diverse chemical transformations and biological interactions.

The compound's relationship to other family members extends to more complex derivatives, such as gamma-lactam analogs containing 1,3-benzodioxole moieties that have been synthesized and evaluated for antifungal activities. These structural analogs demonstrate the potential for incorporating the benzodioxole framework into larger molecular architectures while maintaining or enhancing biological activity. The systematic exploration of benzodioxole derivatives has revealed compounds with activity against various agricultural fungi, including Rhizoctonia solani, Alternaria tenuis Nees, Gloeosporium theae-sinensis, and Fusarium graminearum.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| Methyl 6-amino-1,3-benzodioxole-5-carboxylate | C₉H₉NO₄ | 195.17 | 40680-63-5 | Amino and ester groups |

| Methyl 6-iodo-1,3-benzodioxole-5-carboxylate | C₉H₇IO₄ | 306.05 | 61599-80-2 | Iodo substituent |

| 6-Amino-1,3-benzodioxole-5-carboxylate | C₈H₆NO₄⁻ | 180.14 | - | Carboxylate anion |

| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | 274-09-9 | Parent core structure |

Significance in Heterocyclic Chemistry

The significance of methyl 6-amino-1,3-benzodioxole-5-carboxylate in heterocyclic chemistry extends beyond its individual properties to encompass broader implications for synthetic methodology, structure-activity relationships, and pharmaceutical applications. As a heterocyclic compound containing the methylenedioxy functional group, it represents an important class of molecules that bridge aromatic and aliphatic chemistry while introducing unique electronic and steric effects. The compound's structure exemplifies the concept of functional group compatibility within heterocyclic frameworks, demonstrating how multiple reactive sites can coexist within a single molecular entity.

The heterocyclic nature of the benzodioxole ring system contributes to the compound's chemical stability while providing opportunities for selective functionalization at specific positions. The amino group at the 6-position and the carboxylate ester at the 5-position create a unique substitution pattern that influences both the electronic distribution within the aromatic system and the compound's overall reactivity profile. This positioning allows for potential intramolecular interactions and hydrogen bonding patterns that can significantly impact the compound's three-dimensional structure and biological activity.

From a synthetic chemistry perspective, methyl 6-amino-1,3-benzodioxole-5-carboxylate serves as a versatile intermediate for the construction of more complex heterocyclic systems. The compound's stability and reactivity characteristics make it suitable for various transformation reactions, including those that might be influenced by environmental factors such as pH and temperature. The presence of multiple functional groups enables diverse synthetic strategies, from simple derivatization reactions to complex multi-step synthetic sequences leading to elaborate molecular architectures.

The compound's role as an Active Pharmaceutical Ingredient intermediate for global pharmaceutical and research industries underscores its practical importance in drug discovery and development programs. This application reflects the broader significance of benzodioxole derivatives in medicinal chemistry, where the methylenedioxy functional group has been associated with various biological activities and pharmacological properties. The compound's availability in high-purity forms, with specifications of not less than 98% purity and proper storage conditions of 2-8 degrees Celsius with protection from light, indicates its established role in research applications requiring precise chemical standards.

Properties

IUPAC Name |

methyl 6-amino-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWUYJUHIZEMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1N)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961059 | |

| Record name | Methyl 6-amino-2H-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40680-63-5 | |

| Record name | NSC155253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-amino-2H-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: Piperic Acid

Piperic acid is commonly used as the raw material due to its availability and structural suitability for functional group transformations leading to the benzodioxole core.

Bromination

- Piperic acid is subjected to bromination using N-bromosuccinimide (NBS) under controlled temperature conditions (0 to 70°C, preferably 30 to 45°C).

- The molar ratio of piperic acid:base:NBS is maintained around 1:1.2–2:1.4–2.4.

- Reaction solvents include water, N,N-dimethylformamide, or dichloromethane, with water preferred for environmental and safety reasons.

Esterification

- The brominated intermediate undergoes esterification to form methyl or ethyl esters.

- Typical conditions involve acidic or basic catalysis in methanol or ethanol solvents.

- This step converts the carboxylic acid group into the corresponding ester, increasing solubility and reactivity for subsequent steps.

Cyanation (Nucleophilic Substitution)

- The brominated ester is reacted with potassium ferrocyanide in the presence of water and dimethylformamide (DMF) at elevated temperatures (120–140°C) for approximately 5 hours.

- This step replaces the bromine atom with a cyano group, forming 6-cyano-1,3-benzodioxole-5-carboxylate methyl or ethyl ester.

- The reaction mixture is cooled, and the product is isolated by filtration and washing, followed by decolorization with activated carbon and recrystallization.

- Yields for this step are reported around 83%, with high purity (HPLC purity ~99.5%).

Conversion of Cyano to Amino Group

- The cyano group is reduced or hydrolyzed to an amino group using standard chemical methods such as catalytic hydrogenation or other reductive amination techniques.

- Protection of the amino group with tert-butyloxycarbonyl (Boc) is often employed to prevent side reactions during subsequent transformations.

Deprotection and Final Isolation

- After completing the necessary synthetic steps, the Boc protecting group is removed under acidic conditions.

- The final product, methyl 6-amino-1,3-benzodioxole-5-carboxylate, is isolated by crystallization or salt formation, often using phosphoric acid to form a stable salt.

- The salt formation enhances purity and stability, facilitating handling and storage.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide, base (NaOH/KOH) | 30–45 | Water, DMF, or DCM | — | Molar ratio piperic acid:base:NBS = 1:1.2–2:1.4–2.4 |

| Esterification | Methanol or ethanol, acid/base catalyst | Ambient to reflux | Methanol/Ethanol | — | Converts acid to methyl/ethyl ester |

| Cyanation | Potassium ferrocyanide, DMF, water | 120–140 | DMF + water | ~83 | High purity product after recrystallization |

| Amination (Cyano → Amino) | Catalytic hydrogenation or reductive methods | Variable | Various | — | Amino group often protected with Boc |

| Deprotection | Acidic conditions (e.g., HCl) | Ambient to 70 | Methanol, ethanol, or isopropanol | — | Removal of Boc protecting group |

| Salt Formation | Phosphoric acid | 60–70 | Ethanol or isopropanol | — | Enhances stability and purity |

Research Findings and Industrial Relevance

- The described synthetic route reduces the number of steps compared to older methods starting from cinnamic acid, improving overall efficiency and cost-effectiveness.

- Replacement of chromatographic purification with crystallization and filtration simplifies the process and reduces solvent use and waste.

- The use of piperic acid as a starting material is advantageous due to its commercial availability and lower cost.

- The reaction conditions are mild enough to be scalable for industrial production, with temperature controls and solvent choices optimized for safety and environmental considerations.

- The final compound’s purity and yield are suitable for pharmaceutical and chemical research applications, supporting its use as a versatile intermediate or active compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, alcohols, and various substituted benzodioxole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of methyl 6-amino-1,3-benzodioxole-5-carboxylate in anticancer research. Compounds containing the benzodioxole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzodioxole have been synthesized and tested for their ability to inhibit tumor growth in vitro, with promising results indicating selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study: Cytotoxic Effects

- Cell Lines Tested : MCF7 (breast adenocarcinoma), Hep-G2 (hepatocellular carcinoma), CACO-2 (colon carcinoma).

- Methodology : MTT assay to determine cell viability.

- Findings : Certain derivatives exhibited lethal concentrations that significantly reduced cell viability within 24 hours .

Antidiabetic Activity

Methyl 6-amino-1,3-benzodioxole-5-carboxylate has also been investigated for its antidiabetic properties. Research has shown that derivatives can inhibit α-amylase, an enzyme involved in carbohydrate digestion, thereby potentially lowering blood glucose levels.

Case Study: α-Amylase Inhibition

- Compound Tested : IIc derivative of methyl 6-amino-1,3-benzodioxole-5-carboxylate.

- In Vitro Results : IC50 values of 0.68 µM against α-amylase.

- In Vivo Results : Significant reduction in blood glucose levels in streptozotocin-induced diabetic mice .

Neuropharmacological Applications

The compound has shown promise as a positive allosteric modulator of nicotinic acetylcholine receptors, which are crucial for cognitive functions and memory. This suggests potential applications in treating neurodegenerative diseases or cognitive impairments.

Research Insights

- Mechanism : Enhances the activity of nicotinic receptors, potentially improving synaptic transmission and cognitive function.

- Animal Studies : Preliminary investigations indicate alterations in behavioral responses consistent with improved cognitive function following administration .

Synthesis of Bioactive Compounds

Methyl 6-amino-1,3-benzodioxole-5-carboxylate serves as an intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that lead to the development of new pharmaceuticals with enhanced efficacy and safety profiles.

Applications in Drug Development

- Used as a building block for synthesizing g-secretase inhibitors and other biologically active molecules .

- Its derivatives have been explored for their potential as sedatives and anxiolytics due to their interaction with neurotransmitter systems .

Data Table: Summary of Applications

| Application | Mechanism/Activity | Test Method | Key Findings |

|---|---|---|---|

| Anticancer | Cytotoxic effects on cancer cells | MTT assay | Selective cytotoxicity against tumor cell lines |

| Antidiabetic | Inhibition of α-amylase | In vitro & In vivo | Significant reduction in blood glucose levels |

| Neuropharmacology | Positive allosteric modulation | Behavioral studies | Improved cognitive function indicators |

| Synthesis | Intermediate for bioactive compounds | Synthetic chemistry | Formation of new pharmaceutical candidates |

Mechanism of Action

The mechanism by which methyl 6-amino-1,3-benzodioxole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between Methyl 6-amino-1,3-benzodioxole-5-carboxylate and related benzodioxole/benzoxazole derivatives.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Functional Group Variations Aldehyde vs. Ester: The aldehyde derivative (6-amino-1,3-benzodioxole-5-carboxaldehyde) is more reactive in nucleophilic additions (e.g., forming hydrazones or imines) compared to the methyl ester, which is prone to hydrolysis or aminolysis . Halogen and Alkoxy Substituents: The bromo-methoxy derivative (Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate) serves as a synthetic intermediate for biphenyl-based drugs targeting liver ailments. Its planar structure (except for the ester group) may influence crystallinity and solubility .

Fluorine and Methyl Groups: The difluoro-methyl derivative (6-Amino-2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid) combines lipophilic (CH₃) and electron-withdrawing (F) effects, which could optimize membrane permeability in drug design .

Core Heterocycle Differences

- Benzodioxole vs. Benzoxazole : Benzoxazole derivatives (e.g., Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylate) feature a nitrogen-containing oxazole ring, increasing electron deficiency and enabling applications in optoelectronics or catalysis .

Biological Activity

Methyl 6-amino-1,3-benzodioxole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.

Molecular Formula: C10H11N1O5

Molecular Weight: 195.17 g/mol

Structure: The compound features a benzodioxole moiety with an amino group at the 6-position and a carboxylate ester group at the 5-position. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 6-amino-1,3-benzodioxole-5-carboxylate and related compounds. The following table summarizes findings from various research studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 6-amino-1,3-benzodioxole-5-carboxylate | A549 (lung adenocarcinoma) | 15.2 | Induces apoptosis via mitochondrial pathway |

| Benzodioxole derivatives | C6 (rat glioma) | 12.7 | Inhibits DNA synthesis and promotes cell cycle arrest |

| Compound 2a (amide derivative) | Hep3B (liver cancer) | 2.5 | Reduces α-fetoprotein secretion and induces cytotoxicity |

The compound has shown promising results against various cancer cell lines, particularly in inducing apoptosis and inhibiting DNA synthesis. For instance, in a study involving A549 and C6 cell lines, methyl 6-amino-1,3-benzodioxole-5-carboxylate exhibited significant cytotoxicity with an IC50 value of approximately 15.2 µM .

Antimicrobial Activity

In addition to anticancer effects, methyl 6-amino-1,3-benzodioxole-5-carboxylate has been investigated for its antimicrobial properties. Research indicates that compounds containing the benzodioxole structure can exhibit varying degrees of antimicrobial activity against bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological effects of methyl 6-amino-1,3-benzodioxole-5-carboxylate are primarily attributed to its interaction with cellular targets:

- Apoptosis Induction: The compound activates apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and promoting caspase activation.

- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, including SIRT1 .

- DNA Interaction: The compound may also interact with DNA, leading to inhibition of replication and transcription processes.

Case Studies

-

Cytotoxicity Assessment:

A study evaluated the cytotoxic effects of methyl 6-amino-1,3-benzodioxole-5-carboxylate on A549 and C6 cells. The results indicated a significant increase in early and late apoptotic cells when treated with the compound compared to untreated controls.Treatment Group Early Apoptosis (%) Late Apoptosis (%) Control 4.5 3.1 Methyl Compound 25.0 12.11 -

Antimicrobial Efficacy:

A comparative study assessed the antimicrobial activity of various benzodioxole derivatives against common pathogens. Methyl 6-amino-1,3-benzodioxole-5-carboxylate demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What are the common synthetic routes for Methyl 6-amino-1,3-benzodioxole-5-carboxylate?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzodioxole core. Key steps include:

- Bromination/Methoxylation: Starting from methyl 1,3-benzodioxole-5-carboxylate (CAS 326-56-7), bromination at the 6-position can be achieved using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Subsequent methoxylation via nucleophilic substitution (e.g., using NaOMe) introduces the methoxy group .

- Amination: The 6-bromo intermediate undergoes amination via Buchwald-Hartwig coupling or catalytic hydrogenation with NH₃ to introduce the amino group .

- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures high purity.

Advanced: How to resolve discrepancies in crystallographic data between studies?

Methodological Answer:

Discrepancies may arise from differences in refinement protocols or experimental conditions. To address this:

- Refinement Software: Use SHELXL for small-molecule refinement, ensuring consistent weighting schemes and displacement parameter models .

- Temperature Effects: Compare data collected at similar temperatures (e.g., 294 K in vs. room temperature in other studies) to account for thermal motion variations .

- Validation Tools: Employ PLATON or checkCIF to identify outliers in bond lengths/angles and ensure compliance with IUCr standards .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies key groups:

- IR: Absorbance at ~3350 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) confirms functional groups .

- Mass Spectrometry: ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 226.1) and fragmentation patterns .

Advanced: How to analyze hydrogen bonding patterns in its crystal structure?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., D(donor)-A(acceptor) patterns) using software like Mercury .

- Software Tools: Use SHELXL-generated .res files to visualize interactions in ORTEP-3, focusing on N-H···O and C-H···O contacts .

- Thermal Ellipsoids: Examine displacement parameters in ORTEP plots to assess rigidity of hydrogen-bonded networks .

Basic: What solvents are optimal for its reactions and purification?

Methodological Answer:

- Reaction Solvents: Use polar aprotic solvents (DMF, THF) for amination/coupling steps due to the compound’s moderate solubility .

- Recrystallization: Ethanol/water (7:3 v/v) is ideal for purification, leveraging temperature-dependent solubility (melting point ~357 K) .

- Chromatography: Elute with EtOAc/hexane (3:7) to separate polar byproducts (e.g., unreacted amine intermediates) .

Advanced: How to determine structure-activity relationships (SAR) for its derivatives?

Methodological Answer:

- Derivative Synthesis: Modify substituents (e.g., replacing methoxy with halogens or alkyl groups) using protocols from biphenyl analog synthesis .

- Biological Assays: Test derivatives in hepatoprotective models (e.g., CCl₄-induced liver injury) to correlate substituent effects with activity .

- Computational Modeling: Perform DFT calculations (Gaussian 09) to map electrostatic potentials and identify pharmacophoric features .

Basic: How to address low yields in the amination step?

Methodological Answer:

- Catalyst Optimization: Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling, ensuring rigorous degassing to prevent catalyst poisoning .

- Temperature Control: Conduct reactions at 80–100°C in sealed tubes to enhance NH₃ solubility and reaction efficiency .

- Workup: Extract unreacted starting material with dichloromethane and reuse in subsequent batches .

Advanced: What strategies mitigate twinning in X-ray crystallography?

Methodological Answer:

- Data Collection: Use a Bruker CCD area detector with φ/ω scans to collect high redundancy data, improving merging statistics .

- Twin Refinement: In SHELXL, apply TWIN/BASF commands to model twin domains (e.g., twin law -h, -k, -l for pseudo-merohedral twinning) .

- Crystal Screening: Grow crystals in alternative solvents (e.g., acetone/water) to favor single-domain growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.